Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone
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Overview
Description
Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone is a complex compound that contains an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors are the primary targets of the compound.
Mode of Action
The compound interacts with its targets, primarily the receptors, through a process known as electrophilic substitution . This is due to the excessive π-electrons delocalization in the indole nucleus . The interaction with the receptors leads to changes in the cellular processes, resulting in various biological activities.
Biochemical Pathways
The compound affects various biochemical pathways due to its broad-spectrum biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets leads to changes in these pathways, resulting in downstream effects that contribute to its overall biological activity.
Result of Action
The result of the compound’s action is the manifestation of its various biological activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A . Similarly, indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole have demonstrated in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .
Preparation Methods
The synthesis of Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone involves multiple steps, typically starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The thiazole ring can be introduced through a cyclization reaction involving appropriate thioamide precursors. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which can react with halogens, nitrating agents, or sulfonating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar compounds include other indole derivatives and thiazole-containing molecules. Some examples are:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Thiazole-based antibiotics: Such as penicillin derivatives. What sets Indolin-1-yl(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)methanone apart is its unique combination of the indole and thiazole rings, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-27(24,25)15-8-6-14(7-9-15)20-19-21-16(12-26-19)18(23)22-11-10-13-4-2-3-5-17(13)22/h2-9,12H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHMDDTLDFRGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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